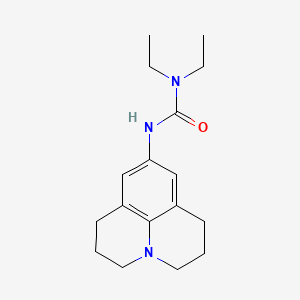
3'-Deoxyribavirin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxyribavirin is a derivative of ribavirin, a synthetic nucleoside analog with broad-spectrum antiviral activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxyribavirin typically involves the deoxygenation of ribavirin. One common method includes the use of selective deoxygenation reagents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-Deoxyribavirin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Deoxyribavirin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ribose moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used for substitution reactions.
Major Products: The major products formed from these reactions include various deoxygenated and substituted analogs of ribavirin, each with distinct antiviral properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other nucleoside analogs.
Biology: It is used in studies involving viral replication and inhibition.
Medicine: Its antiviral properties make it a candidate for treating infections caused by RNA viruses.
Industry: It is used in the development of antiviral drugs and therapeutic agents
Wirkmechanismus
3’-Deoxyribavirin exerts its antiviral effects by inhibiting the synthesis of viral RNA. It is phosphorylated by cellular kinases to form its active triphosphate form, which competes with natural nucleotides for incorporation into viral RNA. This incorporation leads to premature termination of RNA synthesis and inhibition of viral replication .
Molecular Targets and Pathways:
RNA-dependent RNA polymerase: The primary target of 3’-Deoxyribavirin is the viral RNA-dependent RNA polymerase, which is essential for viral replication.
Interference with Guanosine Triphosphate (GTP) Synthesis: It also inhibits inosine monophosphate dehydrogenase (IMPDH), reducing the intracellular GTP pool and further hindering viral RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Ribavirin: The parent compound, known for its broad-spectrum antiviral activity.
2’-Deoxyribavirin: Another derivative with modifications at the 2’ position.
3’-Azido-3’-deoxythymidine (AZT): A nucleoside analog used in the treatment of HIV
Uniqueness: 3’-Deoxyribavirin is unique due to its specific deoxygenation at the 3’ position, which imparts distinct biochemical properties and antiviral activity. Unlike ribavirin, it has shown selective efficacy against certain RNA viruses, making it a valuable compound in antiviral research .
Eigenschaften
CAS-Nummer |
57198-11-5 |
|---|---|
Molekularformel |
C8H12N4O4 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O4/c9-6(15)7-10-3-12(11-7)8-5(14)1-4(2-13)16-8/h3-5,8,13-14H,1-2H2,(H2,9,15) |
InChI-Schlüssel |
XKNLIQRSVKDLAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(C1O)N2C=NC(=N2)C(=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







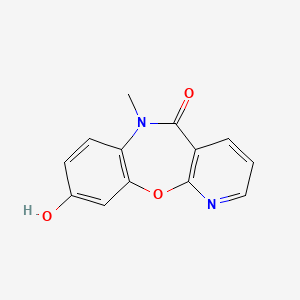
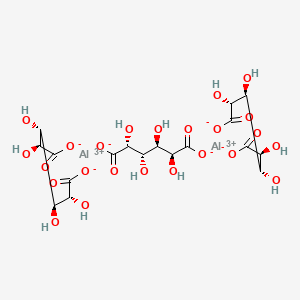
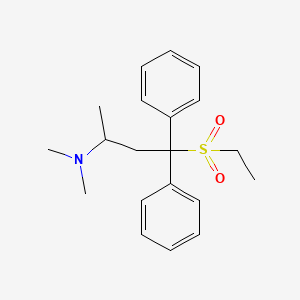
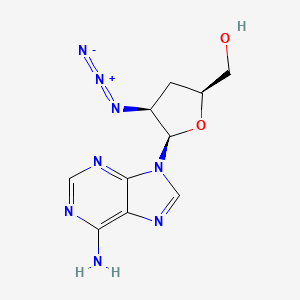


![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
